molecular formula C21H21N5O4S2 B397174 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B397174
M. Wt: 471.6g/mol
InChI Key: ATWALYBYFPQVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, an oxazole ring, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of the pyridine and oxazole rings, followed by the introduction of the sulfamoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4,6-dimethyl-2-pyridone: Shares the pyridine ring and nitrile group.

    3,4-dimethyl-1,2-oxazole: Contains the oxazole ring.

    N-(4-sulfamoylphenyl)acetamide: Features the sulfamoyl group and acetamide linkage.

Uniqueness

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21N5O4S2

Molecular Weight

471.6g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H21N5O4S2/c1-12-9-13(2)23-21(18(12)10-22)31-11-19(27)24-16-5-7-17(8-6-16)32(28,29)26-20-14(3)15(4)25-30-20/h5-9,26H,11H2,1-4H3,(H,24,27)

InChI Key

ATWALYBYFPQVAQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C)C

Origin of Product

United States

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